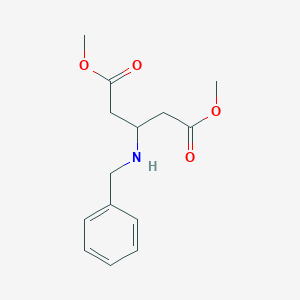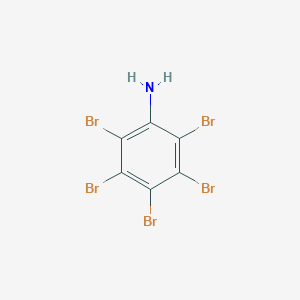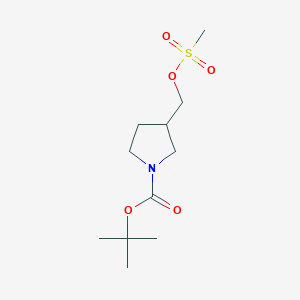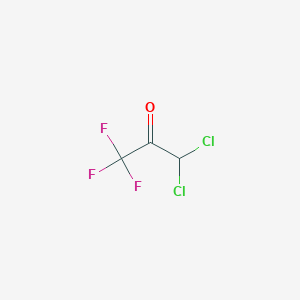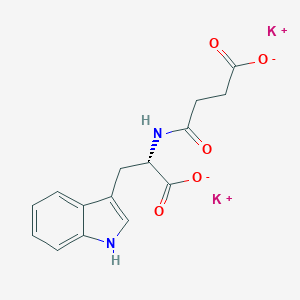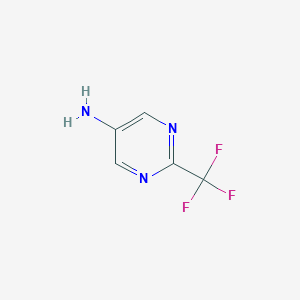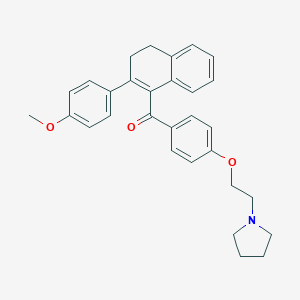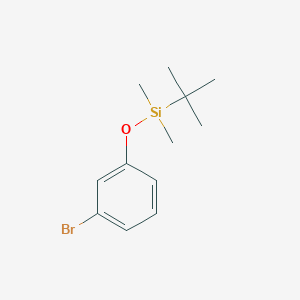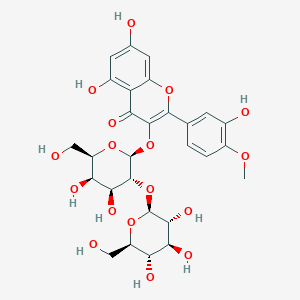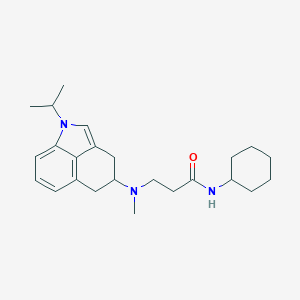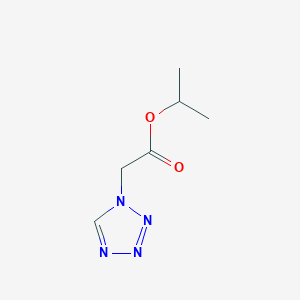
Propan-2-yl 2-(tetrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as PTAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PTAC is a tetrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用機序
The mechanism of action of Propan-2-yl 2-(tetrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have a wide range of biochemical and physiological effects. In animal models, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to reduce inflammation and pain, indicating its potential as a treatment for inflammatory diseases. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
Propan-2-yl 2-(tetrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be modified to target specific tissues or cells. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have low toxicity in animal models, making it a safe compound to work with. However, Propan-2-yl 2-(tetrazol-1-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test specific hypotheses. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has a short half-life in vivo, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for Propan-2-yl 2-(tetrazol-1-yl)acetate research. One area of interest is the development of Propan-2-yl 2-(tetrazol-1-yl)acetate-based drug delivery systems. Propan-2-yl 2-(tetrazol-1-yl)acetate can be conjugated to other compounds to target specific tissues or cells, making it a promising candidate for targeted drug delivery. Another area of interest is the study of Propan-2-yl 2-(tetrazol-1-yl)acetate's mechanism of action. Understanding how Propan-2-yl 2-(tetrazol-1-yl)acetate works at the molecular level could lead to the development of more effective drugs. Finally, there is potential for Propan-2-yl 2-(tetrazol-1-yl)acetate to be used in combination with other drugs to enhance their effectiveness.
合成法
Propan-2-yl 2-(tetrazol-1-yl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-1,3-propanediol with acetic anhydride to form 2-acetoxy-1,3-propanediol. This intermediate is then reacted with sodium azide to form 2-azido-1,3-propanediol, which is further reacted with ethyl bromoacetate to form ethyl 2-(azido-1,3-dihydroxypropan-2-yl)acetate. Finally, this intermediate is reacted with sodium tetrazolate to form Propan-2-yl 2-(tetrazol-1-yl)acetate.
科学的研究の応用
Propan-2-yl 2-(tetrazol-1-yl)acetate has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been studied for its potential as a drug delivery system, as it can be conjugated to other compounds to target specific tissues or cells.
特性
CAS番号 |
144774-73-2 |
|---|---|
製品名 |
Propan-2-yl 2-(tetrazol-1-yl)acetate |
分子式 |
C6H10N4O2 |
分子量 |
170.17 g/mol |
IUPAC名 |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
InChIキー |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
正規SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
同義語 |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



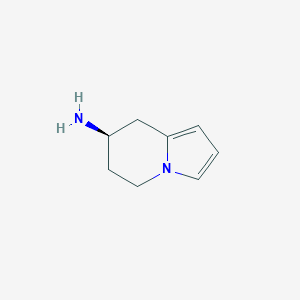
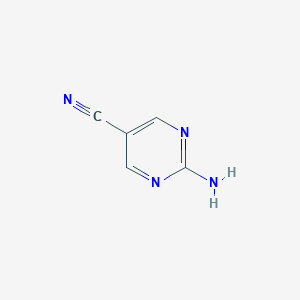
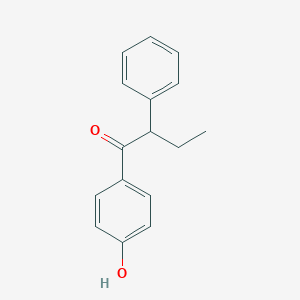
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
